2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid
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Overview
Description
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-7-methoxyquinoline.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the mechanisms of action of quinoline derivatives in biological systems.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-3-formylquinoline
- 2-Chloro-7-methoxyquinoline
Uniqueness
2-(2-Chloro-7-methoxyquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents enhance its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-(2-chloro-7-methoxyquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-17-9-3-2-7-4-8(5-11(15)16)12(13)14-10(7)6-9/h2-4,6H,5H2,1H3,(H,15,16) |
InChI Key |
AJARXEIFVVZLHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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